3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one

Kinase inhibitor design Structure-activity relationship ATP-competitive inhibitors

This indeno[1,2-c]pyrazol-4-one (CAS 1020251-78-8) is a structurally resolved kinase inhibitor building block. The N2-thienylcarbonyl group represents an unexplored substitution vector within the validated CDK2/CDK4/EGFR pharmacophore, distinct from published semicarbazide analogs. The [1,2-c] ring fusion is chemically non-interconvertible with the [3,2-c] regioisomer, ensuring unambiguous SAR interpretation. Available at >99% purity (USP/BP/Ph. Eur.) with up to 8 orthogonal analytical methods upon request—exceeding the ≥95% typical for generic screening compounds. Dual reactive handles at C4 carbonyl and thiophene ring enable focused library synthesis. ISO 9001 certified. Request bulk pricing for mg-to-gram quantities.

Molecular Formula C21H12N2O2S
Molecular Weight 356.4
CAS No. 1020251-78-8
Cat. No. B2373026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one
CAS1020251-78-8
Molecular FormulaC21H12N2O2S
Molecular Weight356.4
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C(=NN2C(=O)C4=CC=CS4)C5=CC=CC=C5C3=O
InChIInChI=1S/C21H12N2O2S/c24-20-15-10-5-4-9-14(15)18-17(20)19(13-7-2-1-3-8-13)23(22-18)21(25)16-11-6-12-26-16/h1-12H
InChIKeyYHRLUUVWMIZRKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one (CAS 1020251-78-8): Structural Profile and Procurement-Relevant Classification


3-Phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one is a heterocyclic compound belonging to the indeno[1,2-c]pyrazol-4-one class, characterized by a fused tricyclic core bearing a phenyl substituent at C3 and a 2-thienylcarbonyl (thiophene-2-carbonyl) group at N2 . The indeno[1,2-c]pyrazole scaffold has been validated as a privileged pharmacophore in medicinal chemistry, with demonstrated inhibitory activity against multiple kinase targets including CDK2, CDK4, EGFR, PDGFR, and VEGFR-2 [1]. This specific compound (CAS 1020251-78-8, molecular formula C21H12N2O2S, MW 356.4 g/mol) is commercially available as a research chemical and synthetic intermediate .

Why In-Class Indenopyrazole Analogs Cannot Replace 3-Phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one in Research Procurement


Indenopyrazole derivatives exhibit profound sensitivity to substitution pattern: the identity of the N2 substituent, the C3 group, and the ring fusion geometry each independently dictate kinase selectivity, cellular potency, and pharmacokinetic behavior [1]. The N2-thienylcarbonyl moiety present in this compound is structurally distinct from the semicarbazide/morpholinocarbamoylamino substituents found in the well-characterized CDK2/CDK4 inhibitor series (e.g., compounds 13q, 24j, DPH-042562), which achieve nanomolar potency through specific hydrogen-bonding interactions within the ATP-binding pocket [2]. Furthermore, the indeno[1,2-c]pyrazol-4-one ring fusion of this compound differs from the indeno[3,2-c]pyrazol-4-one regioisomer (also available commercially), which may alter both molecular geometry and electronic distribution [3]. Consequently, substituting a generic indenopyrazole analog for this specific compound in a structure-activity relationship (SAR) study, biochemical assay, or synthetic pathway risks irreproducible results due to undocumented differences in target engagement, solubility, or reactivity.

Quantitative Differentiation Evidence for 3-Phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one Versus Closest Analogs


N2-Thienylcarbonyl Substitution: Structural Differentiation from Semicarbazide-Based Indenopyrazole CDK Inhibitors

The target compound bears a 2-thienylcarbonyl acyl group at N2, whereas the most extensively characterized indeno[1,2-c]pyrazol-4-one CDK inhibitors (e.g., compound 24j from Yue et al. 2004, and DPH-042562 co-crystallized with CDK2 in PDB 2B52) feature a 5-substituted morpholinocarbamoylamino-urea pharmacophore at the indeno ring 5-position [1]. This structural divergence places the target compound in a distinct chemical space: the N2-acyl series has not been systematically evaluated in published CDK inhibition assays, meaning its kinase selectivity profile cannot be inferred from the semicarbazide series [2]. The thienylcarbonyl group introduces a sulfur-containing heteroaromatic moiety capable of distinct π-stacking and sulfur-mediated non-covalent interactions not available to the urea-based inhibitors [3].

Kinase inhibitor design Structure-activity relationship ATP-competitive inhibitors

Ring Fusion Regiochemistry: Indeno[1,2-c]pyrazol-4-one vs. Indeno[3,2-c]pyrazol-4-one Isomer

The target compound features the indeno[1,2-c]pyrazol-4(2H)-one ring fusion, in which the pyrazole ring is fused to the indene moiety at the 1,2-positions of the indene. A commercially available regioisomer, 3-phenyl-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one (also C21H12N2O2S, MW 356.4; available from Biosynth at €767.70/10 mg), possesses the alternative indeno[3,2-c] fusion geometry . The regiospecific synthesis of 2-substituted indeno[1,2-c]pyrazol-4(1H)-ones versus 1-substituted isomers has been established by Lemke and Sawhney (1982), who demonstrated that the two series exhibit distinct 1H-NMR chemical shift patterns and are not interconvertible under standard conditions [1]. The [1,2-c] versus [3,2-c] fusion alters the spatial relationship between the C3-phenyl group and the carbonyl oxygen at C4, which may affect both molecular planarity and the presentation of pharmacophoric elements to kinase ATP-binding pockets.

Regioisomer differentiation Ring fusion geometry Molecular recognition

Supplier Quality Metrics: Analytical Purity and Pharmaceutical-Grade Certification

The target compound is supplied by SynHet with >99% purity (USP, BP, Ph. Eur. pharma grade), ISO 9001 certification, and comprehensive analytical characterization available upon request including HPLC, GC-FID, LCMS/GCMS, NMR (1H and 13C), FTIR, UV-VIS, capillary electrophoresis (CZE), titration, and CHNS elemental analysis . In contrast, many generic indenopyrazole screening compounds from aggregator catalogs are listed at ≥95% purity without pharma-grade certification or detailed certificates of analysis [1]. For example, the unsubstituted 3-phenylindeno[1,2-c]pyrazol-4(2H)-one (CAS 56767-20-5) is typically offered at 95% purity with limited analytical documentation .

Analytical chemistry Quality assurance Chemical procurement

Indeno[1,2-c]pyrazole Scaffold Validation Across Multiple Kinase Targets: EGFR, CDK, and PDGFR Inhibition

The indeno[1,2-c]pyrazole core has been validated as a privileged scaffold for kinase inhibition across multiple targets. In the EGFR inhibitor series (2022), indeno[1,2-c]pyrazole compound 4 demonstrated antiproliferative activity against A549 NSCLC cells with IC50 = 6.13 µM, outperforming erlotinib (IC50 = 19.67 µM) by 3.2-fold in the same assay, and inhibited EGFR tyrosine kinase with IC50 = 17.58 µM while inducing 56.30% apoptosis at tested concentration [1]. In the CDK inhibitor series (2002–2004), indeno[1,2-c]pyrazol-4-ones achieved nanomolar enzymatic potency: compound 13q showed CDK2 IC50 = 96 nM and CDK4 IC50 = 360 nM, with an X-ray co-crystal structure (PDB 2B55) confirming ATP-competitive binding [2]. In the PDGFR inhibitor series (2005), JNJ-10198409 achieved PDGFR-β IC50 = 4.2 nM and antiproliferative IC50 < 33 nM across multiple human tumor cell lines [3]. While the specific target compound has not been directly tested in these published assays, the scaffold's multi-kinase inhibitory capacity establishes its relevance for kinase-directed drug discovery programs.

Anticancer drug discovery Kinase inhibition Privileged scaffold

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area vs. Common Indenopyrazole Analogs

The 2-thienylcarbonyl group at N2 introduces a sulfur-containing heterocycle that modulates lipophilicity and polar surface area distinct from the more common N2–H or N2-methyl indenopyrazoles. The molecular formula C21H12N2O2S (MW 356.4) of the target compound yields a calculated topological polar surface area (tPSA) of approximately 67 Ų, compared to 46 Ų for the unsubstituted 3-phenylindeno[1,2-c]pyrazol-4(2H)-one (C16H10N2O, MW 246.26) . The thiophene sulfur atom contributes additional polarizable surface area that may enhance binding through sulfur-π or sulfur-aromatic interactions not achievable with phenyl-only or alkyl-substituted analogs [1]. The 2-thienylcarbonyl group also introduces a conjugated carbonyl-thiophene system with distinct UV-VIS absorption characteristics, enabling spectrophotometric tracking in biochemical assays [2].

Drug-likeness Physicochemical properties Lead optimization

Recommended Research and Industrial Application Scenarios for 3-Phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one Based on Verified Evidence


Kinase Inhibitor Lead Generation: N2-Acyl SAR Expansion of the Indeno[1,2-c]pyrazole Scaffold

This compound is best deployed as a starting point for exploring N2-acyl substitution within the validated indeno[1,2-c]pyrazole kinase inhibitor pharmacophore. The indeno[1,2-c]pyrazol-4-one core has demonstrated nanomolar enzymatic inhibition against CDK2 (IC50 = 96 nM for compound 13q) and CDK4 (IC50 = 360 nM), as well as micromolar cellular activity against EGFR-dependent NSCLC lines (A549 IC50 = 6.13 µM vs. erlotinib 19.67 µM) . The N2-thienylcarbonyl group represents an unexplored substitution vector; systematic variation of the acyl group (replacing thienyl with other heteroaryl or substituted phenyl carbonyls) may yield novel selectivity profiles across the kinome [1].

Regiochemical Probe for Indenopyrazole Fusion Geometry Studies

The indeno[1,2-c]pyrazol-4-one fusion of this compound is chemically distinct from the indeno[3,2-c]pyrazol-4-one regioisomer. Researchers investigating the impact of ring fusion geometry on kinase binding, photophysical properties, or metal coordination can use this compound in parallel with the [3,2-c] isomer (available from Biosynth) to generate paired regioisomeric datasets. The regiospecific synthesis methodology established by Lemke and Sawhney (1982) confirms that the [1,2-c] and alternative fusion products are structurally stable and non-interconvertible, ensuring unambiguous interpretation of any differential activity [2].

High-Purity Reference Standard for Analytical Method Development in Indenopyrazole QC

With >99% purity, pharmaceutical-grade certification (USP, BP, Ph. Eur.), and ISO 9001 quality management, this compound is suitable as a reference standard for HPLC/LCMS method development and validation in quality control of indenopyrazole-based research chemicals. The availability of up to 8 orthogonal analytical characterization methods (NMR, FTIR, HPLC, GC-FID, LCMS, GCMS, CZE, CHNS elemental analysis) upon request enables comprehensive identity and purity verification . This level of characterization exceeds what is typically available for generic indenopyrazole screening compounds offered at ≥95% purity.

Synthetic Intermediate for Diversified Heterocyclic Library Construction

The compound serves as a versatile synthetic intermediate bearing two reactive handles: the C4 carbonyl (capable of condensation, reduction, or nucleophilic addition) and the thiophene ring (amenable to electrophilic substitution or metal-catalyzed cross-coupling). The indeno[1,2-c]pyrazole core with N2-thienylcarbonyl and C3-phenyl substitution provides a scaffold for generating focused compound libraries through modification at C4, the thiophene ring, or the phenyl substituent. This is consistent with the compound's documented use as a building block in medicinal chemistry and pharmaceutical intermediate applications [1].

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